Arctigenin is a natural lignan, classified as a dibenzylbutyrolactone lignan, primarily found in the seeds of Arctium lappa (commonly known as burdock). [] Burdock is a popular vegetable in China and Japan, consumed for its general health benefits. [] Arctigenin is considered the principal active component of burdock. [] It is being investigated for its diverse pharmacological activities, including anti-inflammatory, antioxidant, antiviral, renoprotective, and antitumor effects. [] It is also being researched for its potential role in various other diseases, including neurodegenerative diseases, cardiovascular diseases, metabolic disorders, and inflammatory bowel diseases. [, , , ]
Arctigenin is predominantly extracted from the roots and seeds of Arctium lappa, a traditional medicinal herb used in Asian medicine. It belongs to the class of lignans, which are known for their health benefits and potential applications in drug development . The compound's structure allows it to interact with various biological pathways, making it a subject of interest in cancer research and other therapeutic areas.
The synthesis of arctigenin can be achieved through several methods, including extraction from natural sources and total synthesis in the laboratory.
A notable extraction method involves using ultrasonic waves to enhance the yield of arctigenin from plant material. In this process:
The total synthesis of arctigenin has been explored through various chemical pathways. One effective method involves:
The synthesis parameters typically include precise control of temperature, reaction time, and the use of appropriate solvents to optimize yield and purity.
Arctigenin has a complex molecular structure characterized by its dibenzylbutyrolactone framework. Its molecular formula is , with a molecular weight of approximately 302.32 g/mol. The structure features:
The stereochemistry of arctigenin plays a critical role in its interaction with biological targets, influencing its pharmacological effects .
Arctigenin participates in various chemical reactions that enhance its pharmacological profile. Key reactions include:
These chemical modifications allow researchers to explore structure-activity relationships, leading to the development of more potent analogs.
The mechanism of action of arctigenin involves multiple pathways that contribute to its therapeutic effects:
These mechanisms highlight arctigenin's potential as an anticancer agent.
Arctigenin exhibits several notable physical and chemical properties:
These properties are crucial for formulating arctigenin into therapeutic agents .
Arctigenin's applications span various scientific fields:
Research continues to explore new derivatives and formulations that could enhance the efficacy and reduce the toxicity of arctigenin-based therapies .
Arctigenin exerts potent antiproliferative effects by disrupting the PI3K/Akt/mTOR axis, a central regulator of cell growth and survival. In hepatocellular carcinoma (HepG2) and pancreatic cancer (PANC-1) models, arctigenin:
Table 1: Antiproliferative Effects of Arctigenin Across Cancer Types
Cancer Type | Cell Line | IC50 (Dose- and Time-Dependent) | Key Molecular Targets |
---|---|---|---|
Hepatocellular Carcinoma | HepG2 | 4.74 nM (24 h) | PI3K, Akt, mTOR, GLUT1 |
Pancreatic Cancer | PANC-1 | 38.29 μM (12 h) → 0.24 μM (48 h) | Akt, S6K, mTORC1 |
Gastric Cancer | SNU-1, AGS | Significant inhibition (24–48 h) | Bax↑, Bcl-2↓ |
Breast Cancer | MDA-MB-231 | >40 μM (non-cytotoxic) | MMP-2/-9, heparanase |
These effects correlate with reduced tumor volume in murine xenograft models, confirming in vivo relevance [1] [7].
Arctigenin promotes apoptosis via mitochondrial permeabilization and caspase activation:
In leukemia and colorectal cancer models, these mechanisms reduce cell viability by >70% at pharmacologically achievable concentrations [1] [4].
Table 2: Key Apoptotic Proteins Regulated by Arctigenin
Protein Class | Target | Regulation by Arctigenin | Functional Outcome |
---|---|---|---|
Bcl-2 Family | Bax | ↑ (Upregulation) | Mitochondrial outer membrane permeabilization |
Bcl-2, Bcl-xL | ↓ (Downregulation) | Anti-apoptotic suppression | |
Caspases | Caspase-9 | Activated via cleavage | Intrinsic pathway initiation |
Caspase-3 | Activated via cleavage | Execution of apoptosis | |
IAPs* | Survivin | ↓ | Caspase inhibition blocked |
Inhibitor of Apoptosis Proteins |
Arctigenin induces G0/G1 or G2/M phase arrest by:
This dual action stalls cell cycle progression and sensitizes tumors to chemotherapeutic agents [7] [8].
Arctigenin impedes invasion and angiogenesis by:
Table 3: Arctigenin’s Anti-Metastatic Targets and Outcomes
Molecular Target | Experimental Model | Inhibition (%) | Functional Impact |
---|---|---|---|
MMP-2 | MDA-MB-231 cells | 65% | Reduced ECM degradation |
MMP-9 | MDA-MB-231 cells | 72% | Impaired basement membrane invasion |
Heparanase | In vitro enzyme assay | 80% | Suppressed ECM remodeling |
Angiogenesis (CAM assay) | Chick embryo model | 45–65% | Decreased neovascularization |
These effects occur at sub-cytotoxic concentrations (e.g., 20–40 μM), indicating a specific anti-metastatic mechanism [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7